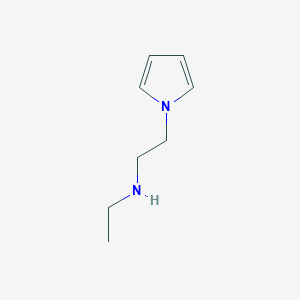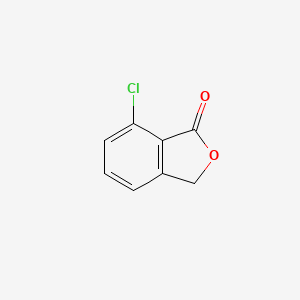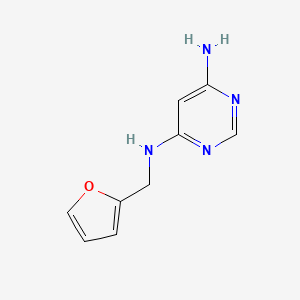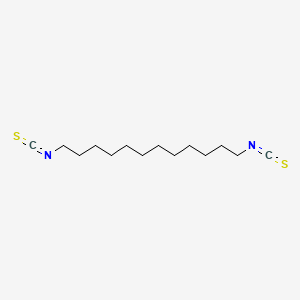
Ácido 2-(3-Piridil)tiazolidina-4-carboxílico
Descripción general
Descripción
“2-(3-Piridyl)thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2S . It has a molecular weight of 210.26 g/mol . The IUPAC name for this compound is 2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for “2-(3-Piridyl)thiazolidine-4-carboxylic acid” is 1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) . The Canonical SMILES is C1C(NC(S1)C2=CN=CC=C2)C(=O)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.26 g/mol . It has a computed XLogP3-AA value of -1.9, indicating its solubility properties . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 210.04629874 g/mol . The topological polar surface area is 87.5 Ų . The heavy atom count is 14 .Aplicaciones Científicas De Investigación
Investigación Proteómica
Este compuesto se utiliza en la proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Se usa como una herramienta bioquímica para investigar las interacciones y modificaciones de las proteínas, lo que ayuda a comprender los procesos celulares a nivel molecular .
Intermediario Farmacéutico
Como intermedio en la síntesis farmacéutica, el Ácido 2-(3-Piridil)tiazolidina-4-carboxílico juega un papel crucial en el desarrollo de nuevos medicamentos. Se puede utilizar para sintetizar compuestos con posibles efectos terapéuticos .
Síntesis Orgánica
En el campo de la química orgánica, este ácido sirve como bloque de construcción para la síntesis de compuestos orgánicos más complejos. Su estructura permite diversas reacciones químicas que pueden conducir a la creación de diversas moléculas orgánicas .
Estudios de Inhibición Enzimática
Los investigadores utilizan este compuesto para estudiar la inhibición enzimática. Al interactuar con enzimas específicas, ayuda a comprender el mecanismo de acción y el desarrollo de inhibidores enzimáticos que podrían conducir a nuevos tratamientos para enfermedades .
Biología Química
En biología química, el this compound se utiliza para explorar los fundamentos químicos de los sistemas biológicos. Puede ayudar a mapear las interacciones químicas dentro de las células, proporcionando información sobre las funciones y patologías celulares .
Ciencia de Materiales
Este compuesto también puede encontrar aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades específicas. Su estructura molecular podría ser clave en el diseño de materiales con las características deseadas .
Química Analítica
En química analítica, se puede utilizar como un estándar o reactivo en diversas técnicas analíticas para cuantificar o identificar otras sustancias, asegurando la precisión y confiabilidad de los resultados analíticos .
Investigación Bioquímica
Por último, se utiliza en investigaciones bioquímicas más amplias para estudiar los procesos fundamentales de la vida. Puede ser parte de ensayos y experimentos que profundizan en la bioquímica de los organismos vivos .
Mecanismo De Acción
Target of Action
It is known that thiazolidine derivatives, a class of compounds to which 2-(3-piridyl)thiazolidine-4-carboxylic acid belongs, have been reported as physiological substrates of hog kidney d-amino acid oxidase .
Mode of Action
Based on the structure-activity relationship of similar compounds, it can be inferred that the compound might interact with its targets through its thiazolidine core .
Biochemical Pathways
It is known that thiazolidine derivatives can affect various biochemical pathways, depending on their specific structure and the nature of their substituents .
Pharmacokinetics
The physicochemical properties of the compound, such as its size, charge, and lipophilicity, could potentially influence its pharmacokinetic profile .
Result of Action
It is known that thiazolidine derivatives can have various biological effects, depending on their specific structure and the nature of their substituents .
Action Environment
The action of 2-(3-Piridyl)thiazolidine-4-carboxylic acid can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules in the environment .
Análisis Bioquímico
Biochemical Properties
2-(3-Piridyl)thiazolidine-4-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to enhance the activity of catalase, an enzyme that helps in the breakdown of hydrogen peroxide into water and oxygen, thereby reducing oxidative stress . The compound also interacts with bovine serum albumin, indicating its potential to modulate protein structure and function .
Cellular Effects
2-(3-Piridyl)thiazolidine-4-carboxylic acid has notable effects on various cell types and cellular processes. It has been found to mitigate oxidative stress-induced inhibition of cell proliferation, particularly in A549 cells, a type of human lung carcinoma cell line . The compound influences cell signaling pathways and gene expression, leading to enhanced cell survival and reduced apoptotic cell death under oxidative stress conditions .
Molecular Mechanism
At the molecular level, 2-(3-Piridyl)thiazolidine-4-carboxylic acid exerts its effects through binding interactions with biomolecules. It binds to catalase and bovine serum albumin, leading to structural changes that enhance enzyme activity . The compound also influences gene expression by modulating the activity of transcription factors involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Piridyl)thiazolidine-4-carboxylic acid change over time. The compound is relatively stable, but its degradation can be influenced by factors such as temperature and pH . Long-term studies have shown that it maintains its ability to reduce oxidative stress and enhance cell survival over extended periods .
Dosage Effects in Animal Models
The effects of 2-(3-Piridyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively reduces oxidative stress and inflammation without causing adverse effects . At higher doses, it may lead to toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-(3-Piridyl)thiazolidine-4-carboxylic acid is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as catalase and influences metabolic flux by enhancing the breakdown of hydrogen peroxide . The compound also affects metabolite levels, contributing to the overall reduction of oxidative stress in cells .
Transport and Distribution
Within cells and tissues, 2-(3-Piridyl)thiazolidine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it exerts its biochemical effects .
Subcellular Localization
2-(3-Piridyl)thiazolidine-4-carboxylic acid is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . This localization is crucial for its role in reducing oxidative stress and enhancing cell survival .
Propiedades
IUPAC Name |
2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNGLHIMQHWTNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50316421 | |
| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59777-95-6 | |
| Record name | NSC303514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)









